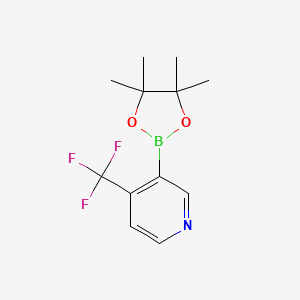

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine

描述

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine typically involves the reaction of 4-(trifluoromethyl)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

化学反应分析

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This compound is commonly used as a boronic ester reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation Reactions: The boronic ester moiety can be oxidized to form the corresponding boronic acid or borate ester.

Substitution Reactions: The trifluoromethyl group on the pyridine ring can undergo nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Such as DMF, THF, or toluene.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.

Boronic Acids: Formed through oxidation of the boronic ester moiety.

Substituted Pyridines: Formed through nucleophilic substitution reactions.

科学研究应用

Medicinal Chemistry

1. Kinase Inhibition:

The compound has been investigated for its potential as a kinase inhibitor. In particular, it has been utilized in the design of inhibitors targeting dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A), which is implicated in Alzheimer's disease. The compound's structure facilitates interactions with the kinase's active site, leading to significant inhibitory activity against DYRK1A in biochemical assays .

2. Anticancer Activity:

Research indicates that derivatives of this compound can exhibit anticancer properties by inhibiting specific kinases involved in tumor proliferation. For instance, compounds derived from the pyridine scaffold have shown promise in inhibiting MPS1 kinase activity, which is crucial for cell division and is often overexpressed in cancer cells .

Materials Science

1. Construction of Covalent Organic Frameworks (COFs):

The compound serves as a building block in the synthesis of covalent organic frameworks. These materials are characterized by their tunable porosity and surface area, making them suitable for applications in gas storage and separation . The incorporation of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine into COFs enhances their stability and functional properties.

2. Photocatalytic Applications:

Due to its boron-containing structure, this compound has potential applications in photocatalysis. The presence of trifluoromethyl groups can enhance the electronic properties of the material, making it suitable for light-driven chemical reactions .

Synthetic Intermediate

1. Versatile Synthetic Routes:

The compound acts as an important intermediate in the synthesis of various organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for developing complex organic structures . For example, it can be used to synthesize pyrazole derivatives through palladium-catalyzed reactions .

Case Studies

作用机制

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine primarily involves its role as a boronic ester reagent in cross-coupling reactions. The boronic ester moiety interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl group on the pyridine ring can also influence the reactivity and selectivity of the compound in various reactions.

相似化合物的比较

Similar Compounds

Phenylboronic Acid: Another boronic acid commonly used in Suzuki-Miyaura cross-coupling reactions.

4-(Trifluoromethyl)phenylboronic Acid: Similar to the compound but with a phenyl ring instead of a pyridine ring.

Bis(pinacolato)diboron: A boron reagent used in the synthesis of boronic esters.

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine is unique due to the presence of both a trifluoromethyl group and a boronic ester moiety on a pyridine ring. This combination imparts distinct reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and other scientific research applications.

生物活性

The compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine , commonly referred to as compound 1 , is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of compound 1, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Compound 1 has a unique chemical structure characterized by a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety. The molecular formula is C_{13}H_{18}B_{O}_3F with a molecular weight of approximately 234.10 g/mol. Its structure can be represented as follows:

The biological activity of compound 1 is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Receptor Tyrosine Kinases (RTKs) : Recent studies have shown that compounds containing similar dioxaborolane structures can inhibit angiogenic RTKs such as VEGFR-2 and TIE-2. These interactions are crucial for cancer progression and metastasis .

- Anti-Angiogenic Properties : The presence of the trifluoromethyl group enhances the compound's ability to inhibit angiogenesis by blocking the signaling pathways involved in blood vessel formation .

Biological Activity Data

The biological activity of compound 1 has been assessed through various in vitro and in vivo studies. Below is a summary table of its activities against key biological targets:

| Target | Activity | IC50 (nM) | Reference |

|---|---|---|---|

| VEGFR-2 | Inhibition | 6.27 | |

| TIE-2 | Inhibition | 42.76 | |

| EphB4 | Inhibition | 161.74 | |

| Human Vascular Endothelial Cells (EA.hy926) | Anti-proliferative Activity | Not specified |

Case Studies

Several case studies have highlighted the efficacy of compounds related to compound 1 in therapeutic settings:

- Cancer Therapy : A study demonstrated that derivatives of compound 1 exhibited significant anti-proliferative effects on various cancer cell lines, including breast cancer and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

- Anti-Angiogenesis Models : In animal models, compounds similar to compound 1 showed promising results in reducing tumor growth by inhibiting angiogenesis. The treatment led to a significant decrease in tumor vascularization compared to control groups .

- Cardiovascular Studies : Research indicated that certain derivatives could modulate cardiovascular functions by affecting endothelial cell behavior, which may have implications for treating cardiovascular diseases .

属性

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)9-7-17-6-5-8(9)12(14,15)16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGOTRHPGTVUOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694408 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310405-06-1 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。